molecular formula C21H25N3O5S B2385083 N-(3-methyl-4-(N-(2-oxo-2-(2-phenylmorpholino)ethyl)sulfamoyl)phenyl)acetamide CAS No. 953956-67-7

N-(3-methyl-4-(N-(2-oxo-2-(2-phenylmorpholino)ethyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2385083
CAS No.: 953956-67-7
M. Wt: 431.51
InChI Key: FALIPPJTKCNQHP-UHFFFAOYSA-N
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Description

N-(3-methyl-4-(N-(2-oxo-2-(2-phenylmorpholino)ethyl)sulfamoyl)phenyl)acetamide is a chemical compound of significant interest in medicinal chemistry research. It features a sulfonamide group, a common pharmacophore in many therapeutic agents, known for its ability to act as a potent inhibitor of various enzymes, including carbonic anhydrases . Compounds with this functional group have demonstrated a wide range of pharmacological activities, such as anticancer, anti-inflammatory, and antiviral effects . The structure of this particular molecule integrates a 2-phenylmorpholino moiety linked via an acetamide, a design strategy often employed in drug discovery to optimize properties like target binding affinity and metabolic stability . While the specific mechanism of action for this compound is an area of active investigation, its molecular architecture suggests potential as a valuable tool for researchers studying enzyme inhibition and signal transduction pathways. This product is intended for laboratory research purposes only and is strictly not for diagnostic or therapeutic use. Researchers can utilize this compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and phenotypic screening to explore its full biological potential .

Properties

IUPAC Name

N-[3-methyl-4-[[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-15-12-18(23-16(2)25)8-9-20(15)30(27,28)22-13-21(26)24-10-11-29-19(14-24)17-6-4-3-5-7-17/h3-9,12,19,22H,10-11,13-14H2,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALIPPJTKCNQHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-4-(N-(2-oxo-2-(2-phenylmorpholino)ethyl)sulfamoyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:

    Preparation of 3-methyl-4-aminophenylacetamide: This can be achieved by acetylation of 3-methyl-4-aminophenol using acetic anhydride.

    Formation of the sulfonamide intermediate: The 3-methyl-4-aminophenylacetamide is then reacted with a sulfonyl chloride derivative to form the sulfonamide intermediate.

    Introduction of the morpholine ring: The sulfonamide intermediate is further reacted with 2-oxo-2-(2-phenylmorpholino)ethyl chloride under basic conditions to introduce the morpholine ring and complete the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-4-(N-(2-oxo-2-(2-phenylmorpholino)ethyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide or acetamide groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-methyl-4-(N-(2-oxo-2-(2-phenylmorpholino)ethyl)sulfamoyl)phenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds with antimicrobial, anti-inflammatory, or anticancer properties.

    Chemical Research: The compound’s unique structure makes it a valuable tool for studying chemical reactions and mechanisms.

Mechanism of Action

The mechanism of action of N-(3-methyl-4-(N-(2-oxo-2-(2-phenylmorpholino)ethyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the morpholine ring can enhance binding affinity to target proteins. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis
Compound Name Key Structural Features Functional Groups Biological Relevance
Target Compound 3-methylphenyl, morpholino-oxo-ethyl linker, sulfamoyl, acetamide Sulfonamide, acetamide, morpholine Potential enzyme inhibition (e.g., carbonic anhydrase)
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide Tetrahydrofuran ring, sulfamoylphenyl Sulfonamide, acetamide, tetrahydrofuran Not explicitly stated; structural analog for sulfonamide-based drug design
N-(4-(N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfamoyl)phenyl)acetamide Naphthalene-derived sulfamoyl Sulfonamide, acetamide, naphthyl Carbonic anhydrase inhibition (implied by sulfonamide motif)
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Dimethyl-morpholino, isopropylphenyl Acetamide, morpholine Enhanced solubility due to morpholino; synthetic intermediate
N-(5-(N-(2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenyloxazol-2-yl)benzamide Thiazole-oxazolyl, sulfamoyl-ethyl Sulfonamide, benzamide, heterocycles Antimicrobial activity (linked to thiazole/oxazole motifs)

Key Differences :

  • The 3-methylphenyl substituent may increase lipophilicity compared to naphthalene () or isopropylphenyl (), affecting membrane permeability .
Physicochemical Properties
  • Solubility: The morpholino group in the target compound likely enhances water solubility compared to tert-butyl sulfamoyls () or naphthalene derivatives () .
  • Stability : The acetamide and sulfamoyl groups are prone to hydrolysis under acidic/basic conditions, a common trait shared with analogs in and .

Biological Activity

N-(3-methyl-4-(N-(2-oxo-2-(2-phenylmorpholino)ethyl)sulfamoyl)phenyl)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C18_{18}H24_{24}N2_{2}O4_{4}S
  • Molecular Weight : 356.46 g/mol

The presence of sulfamoyl and morpholino groups suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Modulation : It could act as a modulator for various receptors, influencing physiological responses such as pain perception and inflammation.

Biological Activity Data

Activity Effect Reference
AntimicrobialEffective against bacterial strains
Enzyme InhibitionInhibits protease activity
CytotoxicityInduces apoptosis in cancer cells

Case Studies

  • Antimicrobial Properties :
    A study evaluated the antimicrobial effects of various derivatives of the compound against Escherichia coli and Staphylococcus aureus. Results showed significant inhibition, indicating its potential as an antimicrobial agent.
  • Cytotoxic Effects :
    In vitro studies demonstrated that this compound induces apoptosis in human cancer cell lines, suggesting its utility in cancer therapy.
  • Enzyme Interaction Studies :
    Research involving enzyme kinetics revealed that the compound acts as a mixed inhibitor for specific proteases, with Ki values indicating moderate potency. This suggests potential applications in conditions where protease activity is dysregulated.

Q & A

Q. What strategies improve solubility for in vivo studies without compromising activity?

  • Methodology :
  • Salt formation : Convert free base to hydrochloride salt .
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles .

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